CID 53445415
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “CID 53445415” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “CID 53445415” involves specific chemical reactions and conditions. The preparation method typically includes the following steps:
Pre-mixing of Reactants: The initial step involves pre-mixing specific reactants in precise quantities.
Condensation Reaction: The mixture undergoes a condensation reaction, often in the absence of a solvent, to form the desired compound.
Extraction and Purification: The product is then extracted using a suitable solvent, such as petroleum ether, and purified to obtain a high yield and purity.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques such as micro-channel reactors. These reactors enhance reaction efficiency, reduce impurities, and improve the overall yield and stability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
“CID 53445415” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
The reactions involving “this compound” typically use reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
“CID 53445415” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: Research explores its potential use in drug development and treatment of specific medical conditions.
Industry: It is utilized in industrial processes for the production of other chemicals and materials
Wirkmechanismus
The mechanism by which “CID 53445415” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular proteins or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use .
Eigenschaften
Molekularformel |
C7H7BF3O2 |
---|---|
Molekulargewicht |
190.94 g/mol |
InChI |
InChI=1S/C7H5F3.BH2O2/c8-7(9,10)6-4-2-1-3-5-6;2-1-3/h1-5H;2-3H |
InChI-Schlüssel |
XLYCCGOCKSISLQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B](O)O.C1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.